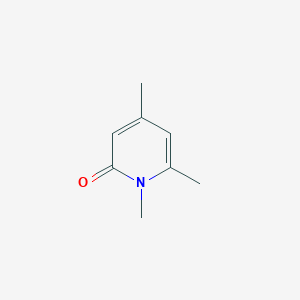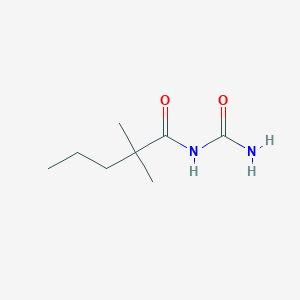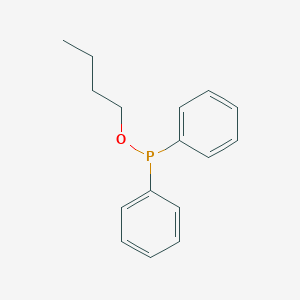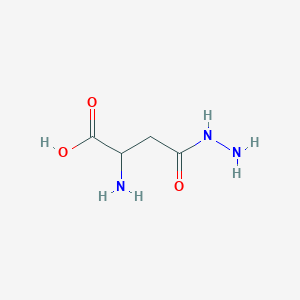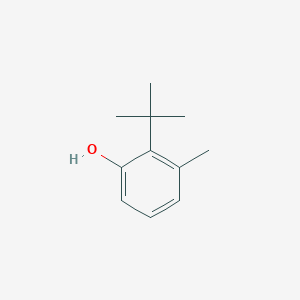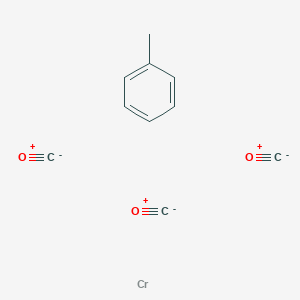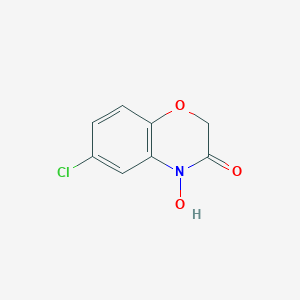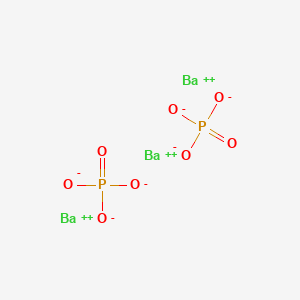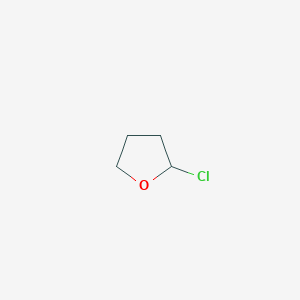![molecular formula C16H11AsClN B082898 12-Chloro-7,12-dihydrobenzo[a]phenarsazine CAS No. 13493-35-1](/img/structure/B82898.png)
12-Chloro-7,12-dihydrobenzo[a]phenarsazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Chloro-7,12-dihydrobenzo[a]phenarsazine, also known as Phenarsazine chloride, is a chemical compound that belongs to the class of organic arsenicals. It is a white, crystalline solid that is soluble in water and organic solvents. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mechanism Of Action
The exact mechanism of action of phenarsazine chloride is not fully understood. However, it is believed to act through the inhibition of enzymes involved in DNA replication and protein synthesis. It may also interfere with the function of cellular membranes, leading to cell death.
Biochemical And Physiological Effects
12-Chloro-7,12-dihydrobenzo[a]phenarsazine chloride has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and to inhibit the growth of bacteria and fungi. It has also been shown to have antimalarial activity, and to inhibit the growth of other parasitic organisms.
Advantages And Limitations For Lab Experiments
One advantage of phenarsazine chloride is its wide range of potential applications in scientific research. It has been shown to have activity against a variety of organisms, making it a potentially useful tool for studying a range of biological processes. However, one limitation is that it can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on phenarsazine chloride. One area of interest is its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. It may also be useful in the development of new antibiotics and antifungal agents. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, in order to optimize its use in scientific research.
Synthesis Methods
12-Chloro-7,12-dihydrobenzo[a]phenarsazine chloride can be synthesized through a number of methods, including the reaction of phenarsine oxide with thionyl chloride, or the reaction of phenarsine oxide with phosphorus oxychloride and hydrogen chloride gas. The resulting compound can be purified through recrystallization or column chromatography.
Scientific Research Applications
12-Chloro-7,12-dihydrobenzo[a]phenarsazine chloride has been used in a variety of scientific research applications, particularly in the field of biochemistry and pharmacology. It has been shown to have potential antitumor activity, as well as antibacterial and antifungal properties. It has also been studied for its potential use in the treatment of parasitic infections, such as malaria.
properties
CAS RN |
13493-35-1 |
|---|---|
Product Name |
12-Chloro-7,12-dihydrobenzo[a]phenarsazine |
Molecular Formula |
C16H11AsClN |
Molecular Weight |
327.64 g/mol |
IUPAC Name |
12-chloro-7H-benzo[a]phenarsazinine |
InChI |
InChI=1S/C16H11AsClN/c18-17-13-7-3-4-8-14(13)19-15-10-9-11-5-1-2-6-12(11)16(15)17/h1-10,19H |
InChI Key |
WSGPWMHSLVMNRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2[As](C4=CC=CC=C4N3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2[As](C4=CC=CC=C4N3)Cl |
synonyms |
12-Chloro-7,12-dihydrobenzo[a]phenarsazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



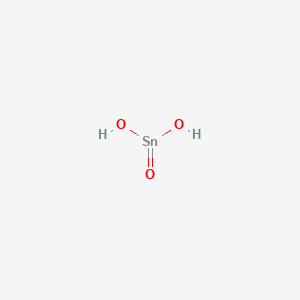
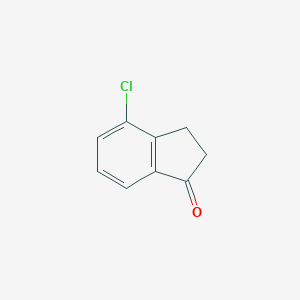
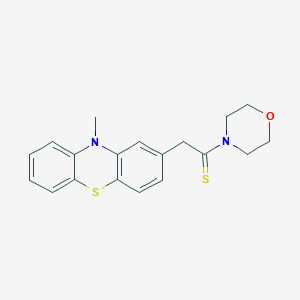
![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)
